molecular formula C24H46I2NNaO4S B14648256 Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine CAS No. 53404-81-2

Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine

Cat. No.: B14648256
CAS No.: 53404-81-2
M. Wt: 721.5 g/mol
InChI Key: OFMPRCXZKZUYQC-UHFFFAOYSA-M
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Description

Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine is a complex organic compound with a molecular formula of C24H46I2NNaO4S . This compound is known for its unique structure, which includes a cyclohexyl group, a hexadecanoyl chain, and an ethanesulfonate group, all coordinated with molecular iodine. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine involves multiple steps. One common method includes the reaction of cyclohexylamine with hexadecanoyl chloride to form N-cyclohexylhexadecanamide. This intermediate is then reacted with ethanesulfonic acid to form 2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonic acid. Finally, this compound is neutralized with sodium hydroxide and coordinated with molecular iodine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient mixing to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids and sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with protein thiol groups, leading to protein denaturation and inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group.

    Cyclohexylamine: Shares the cyclohexyl group but lacks the sulfonate and iodine components.

    Hexadecanoyl chloride: Contains the hexadecanoyl chain but lacks the sulfonate and iodine components.

Uniqueness

Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine is unique due to its combination of a cyclohexyl group, a long-chain fatty acid, and a sulfonate group coordinated with iodine. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

53404-81-2

Molecular Formula

C24H46I2NNaO4S

Molecular Weight

721.5 g/mol

IUPAC Name

sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine

InChI

InChI=1S/C24H47NO4S.I2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;1-2;/h23H,2-22H2,1H3,(H,27,28,29);;/q;;+1/p-1

InChI Key

OFMPRCXZKZUYQC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+].II

Origin of Product

United States

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